Cas no 2158-04-5 (1-(2-phenylethyl)urea)

1-(2-phenylethyl)urea structure
1-(2-phenylethyl)urea structure
Product Name:1-(2-phenylethyl)urea
N.o CAS:2158-04-5
MF:C9H12N2O
MW:164.204381942749
CID:911901
PubChem ID:75089
Update Time:2025-05-21

1-(2-phenylethyl)urea Propriedades químicas e físicas

Nomes e Identificadores

    • 1-(2-phenylethyl)urea
    • (2-phenylethyl)urea
    • 1-phenethylurea
    • 1-Phenylethylurea
    • BRN 2092052
    • N-(2-phenyl)ethyl-urea
    • N-(phenethyl)-urea
    • N-phenethylurea
    • Phenethylurea
    • Urea, (2-phenylethyl)-
    • Urea, phenethyl-
    • MLS001075375
    • 2-phenylethylurea
    • WLN: ZVM2R
    • phenylethylurea
    • SMR000639428
    • Urea, 1-(2-phenylethyl)-
    • MLS001075442
    • ZMTSMVZAFDWQRM-UHFFFAOYSA-N
    • UREA, N-(2-PHENYLETHYL)-
    • beta-Phenylethylurea
    • HMS2204H17
    • EN300-7501724
    • HMS3332M08
    • NSC-27463
    • N-(2-Phenylethyl)urea #
    • SR-01000630947-1
    • UNII-K742FM9CQ9
    • CHEMBL1873487
    • Z198194788
    • BRD-K96944361-001-01-0
    • DS-012159
    • NS00002521
    • SCHEMBL1439724
    • .beta.-Phenylethylurea
    • HMS1530H04
    • CAA15804
    • Maybridge4_003326
    • STK400325
    • 2158-04-5
    • NCGC00175965-01
    • DTXSID70175931
    • NSC27463
    • MFCD00731114
    • NSC 27463
    • K742FM9CQ9
    • AKOS000137527
    • N-(2-Phenylethyl)urea
    • CCG-40834
    • Inchi: 1S/C9H12N2O/c10-9(12)11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,10,11,12)
    • Chave InChI: ZMTSMVZAFDWQRM-UHFFFAOYSA-N
    • SMILES: NC(NCCC1C=CC=CC=1)=O

Propriedades Computadas

  • Massa Exacta: 164.09506
  • Massa monoisotópica: 164.094963011g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 142
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.9
  • Superfície polar topológica: 55.1Ų

Propriedades Experimentais

  • Densidade: 1.1062 (rough estimate)
  • Ponto de ebulição: 291.67°C (rough estimate)
  • Índice de Refracção: 1.5373 (estimate)
  • PSA: 55.12
  • LogP: 1.98860

1-(2-phenylethyl)urea Preçomais >>

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